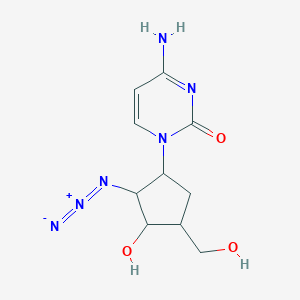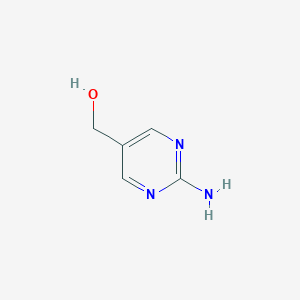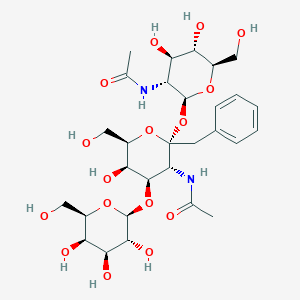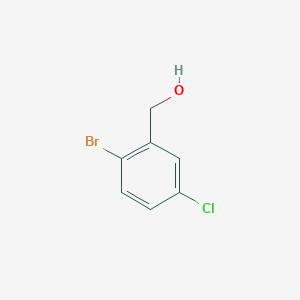![molecular formula C13H18O9 B050294 [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate CAS No. 123163-97-3](/img/structure/B50294.png)
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate, also known as triacetyloleandomycin, is a macrolide antibiotic that is commonly used in scientific research. This compound is derived from oleandomycin, which is produced by the bacterium Streptomyces antibioticus. Triacetyloleandomycin has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism Of Action
The mechanism of action of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate is similar to that of other macrolide antibiotics. It binds to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds and inhibiting protein synthesis. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical And Physiological Effects
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. This compound has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been found to have antitumor activity, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, making it a valuable tool for investigating various biological processes. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, it may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate. One area of interest is the development of new macrolide antibiotics that are more effective against drug-resistant bacteria. Another area of interest is the investigation of the immunomodulatory effects of this compound, which could lead to the development of new therapies for autoimmune diseases. Finally, there is also interest in the use of [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate as a tool for investigating the role of protein synthesis in various biological processes.
Synthesis Methods
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate can be synthesized from oleandomycin through a series of chemical reactions. First, oleandomycin is acetylated with acetic anhydride to produce diacetyl-oleandomycin. This intermediate is then treated with acetic anhydride and pyridine to form triacetyl-oleandomycin. Finally, triacetyl-oleandomycin is treated with acetic anhydride and pyridine again to produce [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate.
Scientific Research Applications
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has a wide range of scientific research applications. It has been used to study the mechanism of action of macrolide antibiotics, as well as their interactions with bacterial ribosomes. This compound has also been used to investigate the role of macrolides in the treatment of infectious diseases, such as tuberculosis and pneumonia. In addition, [(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate has been used to study the pharmacokinetics and pharmacodynamics of macrolide antibiotics.
properties
CAS RN |
123163-97-3 |
|---|---|
Product Name |
[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate |
Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(3S,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
InChI Key |
MJOQJPYNENPSSS-ACJTYDJDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



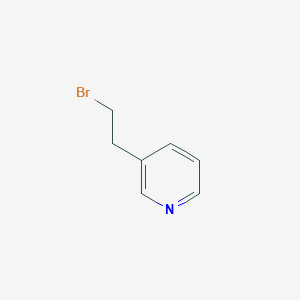
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
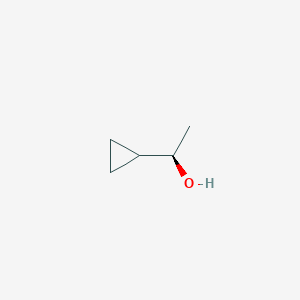
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)

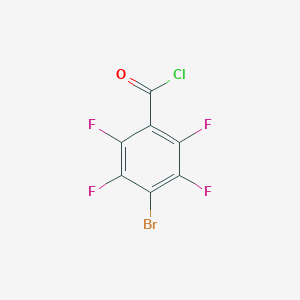
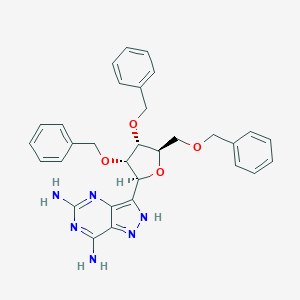
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
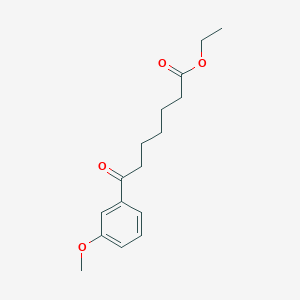
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
